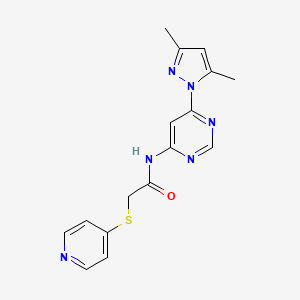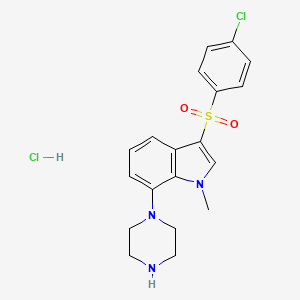
5-HT6 antagonist 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antagoniste 5-HT6 29: est un composé qui cible le récepteur de la sérotonine de type 6, 5-hydroxytryptamine. Ce récepteur est un récepteur couplé aux protéines G que l'on trouve principalement dans le système nerveux central, en particulier dans les régions associées à la cognition et à la mémoire. Les antagonistes de ce récepteur ont été étudiés pour leurs effets thérapeutiques potentiels dans le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'antagoniste 5-HT6 29 implique généralement la préparation de dérivés d'arylsulfonamide. Une voie de synthèse courante comprend les étapes suivantes :
Formation du chlorure d'arylsulfonyle: Ceci est réalisé en faisant réagir un composé aromatique avec de l'acide chlorosulfonique.
Réaction de couplage: Le chlorure d'arylsulfonyle est ensuite mis à réagir avec une amine pour former l'arylsulfonamide.
Méthodes de production industrielle: Les méthodes de production industrielle de l'antagoniste 5-HT6 29 impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ces méthodes incluent souvent :
Réacteurs discontinus: Pour des conditions de réaction contrôlées et une évolutivité.
Réacteurs à écoulement continu: Pour une efficacité améliorée et une constance de la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions: L'antagoniste 5-HT6 29 subit diverses réactions chimiques, notamment :
Oxydation: Introduction d'atomes d'oxygène dans la molécule, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène.
Réduction: Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution: Remplacement d'un groupe fonctionnel par un autre, généralement en utilisant des réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants :
Oxydation: Peroxyde d'hydrogène, permanganate de potassium.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution: Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés fonctionnalisés de l'échafaudage d'arylsulfonamide, qui sont évalués pour leur affinité de liaison et leur sélectivité envers le récepteur 5-HT6 .
4. Applications de la recherche scientifique
Chimie: L'antagoniste 5-HT6 29 est utilisé dans le développement de nouvelles entités chimiques ciblant le récepteur de la sérotonine de type 6, 5-hydroxytryptamine. Il sert de composé de tête pour les études de relations structure-activité .
Biologie: En recherche biologique, l'antagoniste 5-HT6 29 est utilisé pour étudier le rôle du récepteur de la sérotonine de type 6, 5-hydroxytryptamine, dans les processus cognitifs et les maladies neurodégénératives .
Médecine: La principale application médicale de l'antagoniste 5-HT6 29 est le traitement de la maladie d'Alzheimer. Il a montré un potentiel d'amélioration de la fonction cognitive et de la mémoire dans les études précliniques .
Industrie: Dans l'industrie pharmaceutique, l'antagoniste 5-HT6 29 est utilisé dans le développement de nouveaux agents thérapeutiques pour les maladies neurodégénératives. Il est également utilisé dans des tests de criblage à haut débit pour identifier de nouveaux candidats médicaments .
5. Mécanisme d'action
L'antagoniste 5-HT6 29 exerce ses effets en se liant au récepteur de la sérotonine de type 6, 5-hydroxytryptamine, et en bloquant son activité. Ce récepteur est couplé positivement aux sous-unités Gαs, qui stimulent l'adénylate cyclase et augmentent les niveaux d'adénosine monophosphate cyclique. En bloquant ce récepteur, l'antagoniste 5-HT6 29 réduit l'activité de l'adénylate cyclase, ce qui entraîne une diminution des niveaux d'adénosine monophosphate cyclique. Cela se traduit par une augmentation des niveaux d'acétylcholine et de glutamate dans le système nerveux central, ce qui améliore la fonction cognitive et la mémoire .
Applications De Recherche Scientifique
Chemistry: 5-HT6 antagonist 29 is used in the development of new chemical entities targeting the serotonin 5-hydroxytryptamine subtype 6 receptor. It serves as a lead compound for structure-activity relationship studies .
Biology: In biological research, this compound is used to study the role of the serotonin 5-hydroxytryptamine subtype 6 receptor in cognitive processes and neurodegenerative diseases .
Medicine: The primary medical application of this compound is in the treatment of Alzheimer’s disease. It has shown potential in improving cognitive function and memory in preclinical studies .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents for neurodegenerative diseases. It is also used in high-throughput screening assays to identify new drug candidates .
Mécanisme D'action
5-HT6 antagonist 29 exerts its effects by binding to the serotonin 5-hydroxytryptamine subtype 6 receptor and blocking its activity. This receptor is positively coupled to Gαs subunits, which stimulate adenylate cyclase and increase cyclic adenosine monophosphate levels. By blocking this receptor, this compound reduces the activity of adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate. This results in increased levels of acetylcholine and glutamate in the central nervous system, which improves cognitive function and memory .
Comparaison Avec Des Composés Similaires
Composés similaires :
Idalopirdine: Un autre antagoniste du récepteur 5-HT6 étudié pour son potentiel dans le traitement de la maladie d'Alzheimer.
RVT-101: Un antagoniste du récepteur 5-HT6 qui a fait l'objet d'essais cliniques pour la maladie d'Alzheimer.
SB-258,585: Un antagoniste sélectif du récepteur 5-HT6 utilisé dans des études précliniques.
Unicité: L'antagoniste 5-HT6 29 est unique en raison de sa forte affinité de liaison et de sa sélectivité pour le récepteur de la sérotonine de type 6, 5-hydroxytryptamine. Il a montré des résultats prometteurs dans les études précliniques, en particulier dans l'amélioration de la fonction cognitive et de la mémoire. Sa structure chimique unique permet une fonctionnalisation et une optimisation supplémentaires, ce qui en fait un précieux composé de tête dans le développement de médicaments .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMVFOBIFLWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
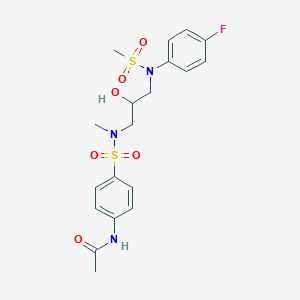
![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)
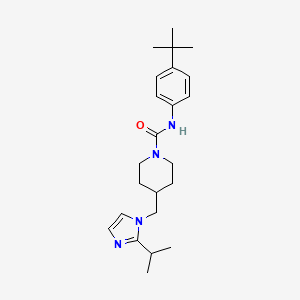
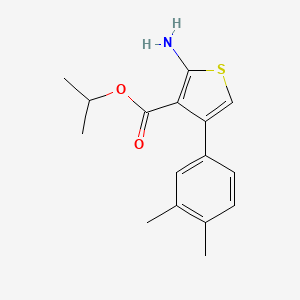
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)

![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)
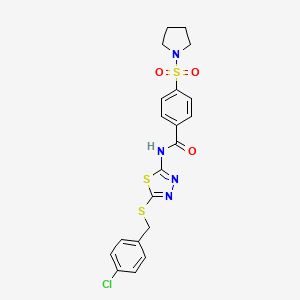
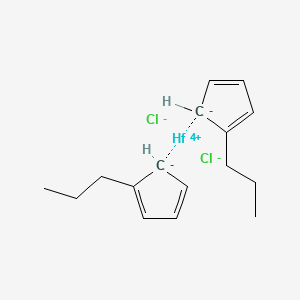
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
